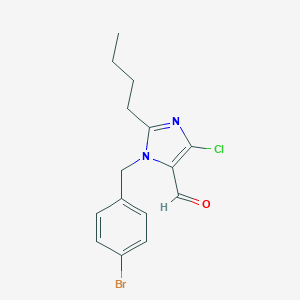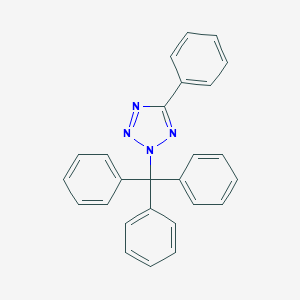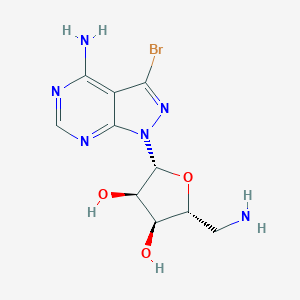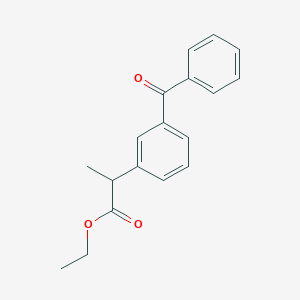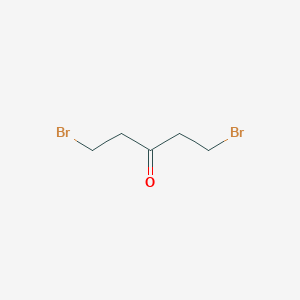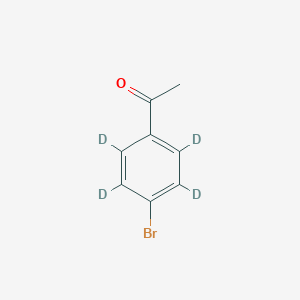
4'-Bromoacetophenone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromoacetophenone is an acetophenone derivative known for its usefulness in organic coupling reactions and various biological applications . It is a fundamental starting material for organic synthesis .
Synthesis Analysis
4’-Bromoacetophenone is used as an organic building block in Heck and Suzuki coupling reactions . It generates phenyl radicals upon UV irradiation .Molecular Structure Analysis
The molecular formula of 4’-Bromoacetophenone is C8H7BrO . The structure of 4’-Bromoacetophenone can be viewed using Java or Javascript .Chemical Reactions Analysis
4’-Bromoacetophenone is used in the Suzuki reaction, a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst . The reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Bromoacetophenone include a density of 1.5±0.1 g/cm3, boiling point of 259.9±23.0 °C at 760 mmHg, and a molecular weight of 199.045 .Safety And Hazards
4’-Bromoacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .
Relevant Papers The relevant papers analyzed include a study on the physico-chemical and spectroscopic properties of biofield energy treated 4-bromoacetophenone , and a paper on the application of α-bromination reaction on acetophenone derivatives in experimental teaching .
Propriétés
IUPAC Name |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYECURVXVYPVAT-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481767 |
Source


|
| Record name | 4-Bromohypnone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromohypnone-d4 | |
CAS RN |
343942-02-9 |
Source


|
| Record name | 4-Bromohypnone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

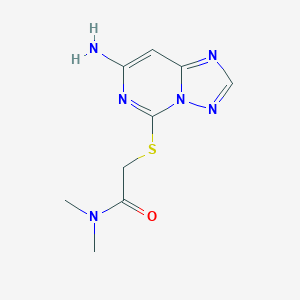
![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)
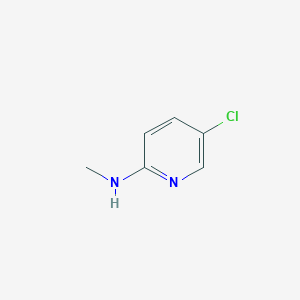
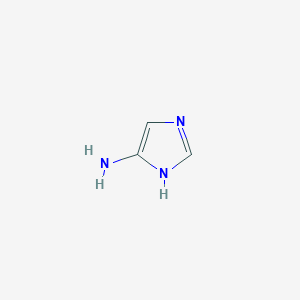
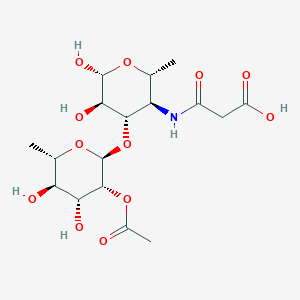
![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)
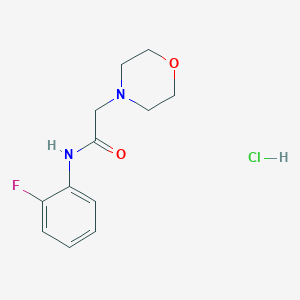
![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)
![3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol](/img/structure/B130594.png)
